BenchChemオンラインストアへようこそ!

(R)-Quinuclidine-3-carboxylic acid

Muscarinic Antagonist API Intermediate Stereoselective Synthesis

Procure (R)-Quinuclidine-3-carboxylic acid (CAS 604803-81-8) as the definitive enantiopure (3R)-scaffold for solifenacin (M3 antagonist) and cevimeline (M1/M3 agonist) API manufacture. The (R)-configuration is pharmacologically mandatory—(S)- or racemic variants introduce diastereomeric impurities unacceptable under ICH Q3A, compromising potency and regulatory filings. Its rigid quinuclidine cage replaces flexible nipecotic acid, delivering distinct pKa (~3.56) and LogP (~0.41) for improved target selectivity and metabolic stability. Commercial ≥98% purity supports direct carbamate/ester formation without additional resolution. For research or GMP-scale campaigns, specify the (R)-enantiomer to ensure downstream regulatory compliance.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B1635755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Quinuclidine-3-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
InChIKeyPUIHXLMMFNAYNW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Quinuclidine-3-carboxylic acid: Chiral Bicyclic Acid for Asymmetric Muscarinic Drug Development


(R)-Quinuclidine-3-carboxylic acid (CAS 604803-81-8) is the enantiomerically pure (R)-form of 1-azabicyclo[2.2.2]octane-3-carboxylic acid, a rigid bicyclic amino acid with a molecular weight of 155.19 g/mol and molecular formula C₈H₁₃NO₂ . The compound features a tertiary amine within a cage-like quinuclidine scaffold and a carboxylic acid at the 3-position, conferring a well-defined three-dimensional architecture . It serves as a key chiral building block in the synthesis of muscarinic receptor modulators, notably the M3 antagonist solifenacin and the M1/M3 agonist cevimeline [1].

Why Procuring (R)-Quinuclidine-3-carboxylic acid Instead of the Racemate or (S)-Enantiomer Is Essential


The (R) configuration at the quinuclidine 3-position is not a trivial stereochemical variation; it directly dictates pharmacological activity and regulatory acceptability of downstream APIs. In vivo competition studies demonstrate that S-quinuclidinyl analogues exhibit markedly lower muscarinic receptor affinities compared to their R counterparts, undermining therapeutic potency [1]. Furthermore, the synthesis of the approved drugs solifenacin and cevimeline explicitly requires the (3R)-quinuclidine stereochemistry—the racemate or (S)-enantiomer would introduce an unwanted stereoisomer, compromising purity, efficacy, and regulatory compliance [2].

Quantitative Differentiation Evidence for (R)-Quinuclidine-3-carboxylic acid Versus Analogs


Stereochemistry-Driven Requirement in Solifenacin API Synthesis

The patent literature for solifenacin synthesis explicitly mandates a (3R)-quinuclidine building block (via (3R)-3-quinuclidinol) to obtain the correct stereochemistry of the final drug. Use of (3S)-quinuclidine starting material would yield the incorrect diastereomer, which lacks antagonistic activity at the M3 receptor [1]. The (R)-quinuclidine-3-carboxylic acid is commercially supplied at 98% purity for direct use as a chiral synthon .

Muscarinic Antagonist API Intermediate Stereoselective Synthesis

Higher Muscarinic Receptor Affinity of (R)-Quinuclidine Scaffold Compared to (S)-Stereoisomer

In vivo competitive binding studies using (R)-3-quinuclidinyl benzilate analogues in rat brain showed that S-quinuclidinyl analogues exhibited significantly less efficient blockade of the radioligand, indicating lower overall muscarinic receptor affinities compared to the corresponding R-quinuclidinyl stereoisomers [1]. The (R) configuration is thus pharmacologically privileged for muscarinic target engagement.

Muscarinic Receptor In Vivo Binding Enantiomeric Affinity

High Enantiomeric Purity Specifications for Chiral Synthesis

Commercial (R)-quinuclidine-3-carboxylic acid is supplied at a standard chemical purity of 98% as verified by batch-specific NMR, HPLC, and GC analyses . This contrasts with the racemic quinuclidine-3-carboxylic acid (CAS 75208-40-1) which is available at lower typical purity (96%) and lacks stereochemical definition , necessitating additional resolution steps when enantiopurity is required.

Chiral Purity Enantiomeric Excess Quality Control

pKa Differentiation from the Non-Bicyclic Analog Nipecotic Acid

The predicted pKa of quinuclidine-3-carboxylic acid (3.56 ± 0.20) indicates somewhat weaker acidity than the monocyclic analog nipecotic acid (piperidine-3-carboxylic acid, pKa₁ 3.35) [1]. This ~0.2 log unit difference in acid strength reflects the electron-donating effect of the quinuclidine cage and can influence ionization state at physiological pH, affecting passive permeability and protein binding.

Physicochemical Properties Acidity Constant Drug Design

Application Scenarios for (R)-Quinuclidine-3-carboxylic acid Based on Verified Differentiation


GMP Synthesis of Solifenacin Succinate for Overactive Bladder Therapy

Manufacturers of solifenacin (M3 antagonist) require the (3R)-quinuclidine scaffold to ensure correct stereochemistry of the final API. Substituting (S)-quinuclidine-3-carboxylic acid would generate a diastereomeric impurity not acceptable under ICH Q3A guidelines [1]. The commercial availability of (R)-quinuclidine-3-carboxylic acid at 98% purity supports direct use in the carbamate or ester formation steps without additional resolution .

Development of Subtype-Selective Muscarinic Radioligands

Research groups developing PET or SPECT muscarinic radiotracers select (R)-quinuclidine-based precursors because in vivo competition data confirm superior target engagement compared to the (S)-configured analogues [2]. The (R) scaffold provides a reliable platform for introducing radiohalogen or fluorinated groups while retaining high receptor affinity.

Chiral Building Block for Conformationally Constrained Peptidomimetics

Medicinal chemists seeking to replace flexible piperidine-3-carboxylic acid (nipecotic acid) with a rigid bicyclic scaffold to improve target selectivity and metabolic stability choose (R)-quinuclidine-3-carboxylic acid. The pKa difference (3.56 vs. 3.35) and altered lipophilicity (LogP 0.35) [3] offer distinct ADME properties that cannot be replicated by monocyclic amino acids.

Synthesis of Muscarinic Agonists for Sjögren's Syndrome

The muscarinic agonist cevimeline incorporates the (3R)-quinuclidine nucleus. Starting from (R)-quinuclidine-3-carboxylic acid enables stereocontrolled construction of the spiro-oxathiolane ring system characteristic of this approved drug (CAS 107233-08-9) [4]. Use of the racemate would yield a mixture of active and inactive isomers, reducing pharmaceutical activity.

Quote Request

Request a Quote for (R)-Quinuclidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.